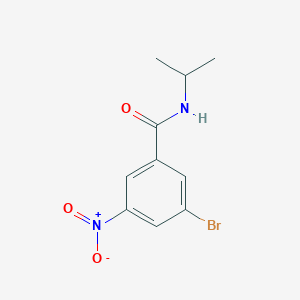

3-Bromo-N-isopropyl-5-nitrobenzamide

Description

Significance of the Benzamide (B126) Scaffold in Contemporary Chemical Research

The benzamide scaffold, a simple yet versatile structure consisting of a benzene (B151609) ring attached to an amide functional group, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netwalshmedicalmedia.com Its prevalence is due to the amide group's ability to form stable hydrogen bonds with biological targets like enzymes and receptors, a critical interaction for modulating their activity. nih.gov This structural motif is found in a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents. researchgate.netwalshmedicalmedia.comontosight.ai

The rigid nature of the benzene ring combined with the conformational flexibility of the amide linker allows for the precise spatial arrangement of substituents, enabling the design of molecules with high affinity and selectivity for their intended biological targets. nih.gov Researchers utilize the benzamide core as a "privileged scaffold," a molecular framework that can be readily modified to interact with various distinct biological receptors. This adaptability makes it an invaluable starting point for developing libraries of compounds for high-throughput screening and for optimizing lead compounds in the drug development pipeline. ontosight.airesearchgate.net

Overview of Halogenated, Nitro-Substituted, and N-Alkyl Benzamide Derivatives

The functional properties of the benzamide scaffold can be finely tuned through the strategic addition of various chemical groups. The introduction of halogens, nitro groups, and N-alkyl substituents dramatically alters the molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile.

Halogenated Benzamides: The incorporation of halogen atoms (e.g., fluorine, chlorine, bromine, iodine) onto the benzene ring is a common strategy in medicinal chemistry. Halogens can modify a compound's lipophilicity, which affects its ability to cross cell membranes. mdpi.com They also influence the electronic environment of the aromatic ring and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. nih.govresearchgate.net Bromine, in particular, serves as a useful synthetic handle, allowing for further molecular modifications through cross-coupling reactions.

Nitro-Substituted Benzamides: The nitro group (–NO₂) is a strong electron-withdrawing group that significantly impacts the electronic properties of the benzamide ring. nih.govsvedbergopen.com This feature can be crucial for a molecule's mechanism of action and its ability to interact with biological targets. researchgate.netnih.gov Nitroaromatic compounds are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The nitro group can also serve as a synthetic precursor, as it can be readily reduced to an amino group, providing a route to a different class of derivatives with potentially distinct biological functions. mdpi.comnih.gov

N-Alkyl Benzamides: Alkylation of the amide nitrogen (N-alkylation) directly modifies the hydrogen-bonding capability of the amide group and introduces steric bulk. nih.gov Replacing an amide N-H proton with an alkyl group, such as an isopropyl group, can improve a compound's metabolic stability by preventing enzymatic degradation. nih.govresearchgate.net This modification also impacts the molecule's conformation and lipophilicity, which can lead to altered binding modes and improved cell permeability. ncert.nic.in The synthesis of N-alkyl amides, often achieved through the N-alkylation of amides with alcohols, is a key reaction in creating diverse chemical libraries. nih.gov

Rationale for Academic Investigation of 3-Bromo-N-isopropyl-5-nitrobenzamide

The specific structure of this compound presents a compelling case for academic and preclinical research. The molecule is a unique convergence of the three key substitution patterns discussed above, making it a rich subject for chemical biology studies.

The rationale for its investigation is multifaceted:

Synthetic Utility: The compound serves as a versatile intermediate. The bromine atom at the 3-position is a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups. The nitro group at the 5-position can be chemically reduced to an amine, which can then be further functionalized. youtube.com This dual reactivity enables the creation of a diverse library of complex molecules from a single, well-defined starting material.

Probing Structure-Activity Relationships (SAR): By combining a halogen, a nitro group, and an N-alkyl substituent on a single benzamide scaffold, this compound allows researchers to systematically study the combined effects of these groups on biological activity. nih.govnih.gov It can be used as a reference compound to understand how the interplay between steric and electronic effects influences interactions with biological targets.

Potential Bioactivity: The presence of the nitroaromatic system suggests potential for antimicrobial or anticancer activity, as seen in other nitrobenzamide derivatives. mdpi.comnih.gov The specific combination of substituents may confer novel or enhanced activity against specific biological targets.

Scope and Objectives of Research on this compound

Research focused on this compound is typically structured around several key objectives designed to fully characterize its chemical nature and explore its potential applications.

Primary Objectives:

Synthesis and Optimization: To develop and refine efficient synthetic routes for the compound and its derivatives. This involves optimizing reaction conditions to ensure high yield and purity. mdpi.comresearchgate.net

Structural and Physicochemical Characterization: To unambiguously confirm the molecular structure using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. bldpharm.com Key physicochemical properties, such as solubility, lipophilicity (LogP), and thermal stability, are also determined.

Investigation of Chemical Reactivity: To explore the reactivity of the bromine and nitro functional groups. This includes performing various chemical transformations to synthesize a library of analogues for further study.

Biological Screening: To assess the compound's biological activity across a range of relevant assays. This could include screening for anticancer, antibacterial, antifungal, or specific enzyme inhibitory activity to identify potential therapeutic applications. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 941294-16-2 |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ |

| Molecular Weight | 287.11 g/mol |

| Synonyms | N-Isopropyl 3-bromo-5-nitrobenzamide, 3-bromo-5-nitro-N-propan-2-ylbenzamide |

Data sourced from multiple chemical databases. bldpharm.comcymitquimica.commolecularinfo.com

Table 2: Influence of Key Functional Groups on Benzamide Scaffolds

| Functional Group | Position | General Influence on Properties |

|---|

| Bromo | 3 | - Increases lipophilicity.

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c1-6(2)12-10(14)7-3-8(11)5-9(4-7)13(15)16/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBPIVWDZLKYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649999 | |

| Record name | 3-Bromo-5-nitro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-16-2 | |

| Record name | 3-Bromo-N-(1-methylethyl)-5-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-nitro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo N Isopropyl 5 Nitrobenzamide

Retrosynthetic Analysis of 3-Bromo-N-isopropyl-5-nitrobenzamide

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For this compound, the most logical primary disconnection is at the amide bond. This bond can be formed through the reaction of a carboxylic acid and an amine.

This initial disconnection simplifies the target molecule into two key synthons: 3-bromo-5-nitrobenzoic acid and isopropylamine (B41738) . Isopropylamine is a common and readily available reagent. Therefore, the primary synthetic challenge lies in the efficient and regioselective preparation of the 3-bromo-5-nitrobenzoic acid precursor.

A secondary retrosynthetic consideration involves the sequence of introducing the bromo and nitro groups onto the benzoic acid scaffold. The carboxyl group (-COOH) is a meta-director and a deactivating group in electrophilic aromatic substitution.

Route A (Nitration then Bromination): Nitrating benzoic acid would yield 3-nitrobenzoic acid. However, subsequent bromination would be challenging due to the strong deactivating nature of both the carboxyl and nitro groups.

Route B (Bromination then Nitration): Brominating benzoic acid would yield 3-bromobenzoic acid. The subsequent nitration step would be directed by both substituents. The carboxyl group directs meta (to position 5), while the bromo group directs ortho and para (to positions 2, 4, and 6). The directing vectors converge favorably, making position 5 the most likely site for nitration, leading to the desired 3-bromo-5-nitrobenzoic acid. This makes Route B the more plausible synthetic strategy.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is critically dependent on the preparation of its key precursor, 3-bromo-5-nitrobenzoic acid. chemimpex.com This involves strategic halogenation and nitration reactions where positional control is paramount.

Bromination of Benzamide (B126) Precursors: Regioselective Approaches

The introduction of a bromine atom onto the aromatic ring is a key step. Aryl bromides are valuable intermediates in organic synthesis, often used in cross-coupling reactions. nih.gov For the synthesis of the target precursor, direct bromination of benzoic acid is a viable starting point. The carboxyl group directs the incoming electrophile to the meta position.

Alternatively, various regioselective bromination methods have been developed for activated or deactivated aromatic systems. organic-chemistry.org Reagents like N-bromosuccinimide (NBS), often in the presence of an acid catalyst or silica (B1680970) gel, can provide high regioselectivity. nih.gov For instance, the use of NBS in concentrated sulfuric acid is effective for monobrominating deactivated aromatic compounds. organic-chemistry.org

Nitration of Benzamide Precursors: Positional Control and Yield Optimization

Nitration is a classic electrophilic aromatic substitution reaction. scirp.org Achieving high regioselectivity is crucial, as traditional methods using mixed acids (HNO₃/H₂SO₄) can sometimes lead to mixtures of isomers, especially with multiple directing groups on the ring. frontiersin.org

In the synthesis of 3-bromo-5-nitrobenzoic acid from 3-bromobenzoic acid, the existing carboxyl and bromo groups guide the nitration. The carboxyl group strongly directs the incoming nitro group to the meta position (C5), while the bromo group directs to its ortho (C2, C6) and para (C4) positions. In this case, the meta-directing influence of the carboxyl group is dominant, leading to the desired 3-bromo-5-nitrobenzoic acid.

Modern nitration techniques offer improved selectivity. The use of solid acid catalysts like zeolites can enhance para-selectivity in some cases by leveraging shape-selectivity within their porous structures. google.comcardiff.ac.uk Additionally, ultrasonically assisted nitration has been shown to proceed with good yields and high regioselectivity for various aromatic compounds. scirp.org

Below is a table summarizing the strategic considerations for precursor synthesis.

| Reaction Step | Starting Material | Reagent/Conditions | Product | Key Considerations |

| Bromination | Benzoic Acid | Br₂ / FeBr₃ | 3-Bromobenzoic Acid | The -COOH group is a meta-director. |

| Nitration | 3-Bromobenzoic Acid | HNO₃ / H₂SO₄ | 3-Bromo-5-nitrobenzoic acid | The -COOH group directs to C5 (meta); the -Br group directs to C2, C4, C6 (ortho, para). The C5 position is sterically and electronically favored. |

Synthesis of N-Isopropyl Amine Moiety

Isopropylamine (2-aminopropane) is a primary amine that serves as the nucleophile in the final amide bond formation step. It is a widely used industrial chemical and is commercially available in high purity. Due to its ready availability, a laboratory synthesis is typically unnecessary for most applications.

Amide Bond Formation Techniques for N-Isopropylbenzamide Scaffold

The final and crucial step in the synthesis is the formation of the amide bond between 3-bromo-5-nitrobenzoic acid and isopropylamine. Amide bond formation is one of the most frequently used reactions in medicinal chemistry. nih.govluxembourg-bio.com While direct reaction between a carboxylic acid and an amine requires high temperatures and is often inefficient, a variety of coupling reagents have been developed to facilitate this transformation under mild conditions. luxembourg-bio.com

Conventional Coupling Reagent Methodologies (e.g., HOBt, HATU)

Modern amide synthesis relies on coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. fishersci.co.uk Among the most common and effective reagents are those based on benzotriazole (B28993) derivatives.

Hydroxybenzotriazole (HOBt): HOBt is rarely used alone but serves as an additive in conjunction with a primary coupling reagent, typically a carbodiimide (B86325) like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). bachem.comnih.gov The process involves:

The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comnih.gov

This intermediate is prone to racemization and side reactions. HOBt intercepts it to form a more stable HOBt-active ester. nih.govcreative-peptides.com

The amine then reacts with the HOBt-ester, which is more reactive than the parent carboxylic acid but less prone to side reactions than the O-acylisourea, to form the desired amide with high yield and purity. creative-peptides.comgoogle.com The addition of HOBt is particularly effective at suppressing racemization. luxembourg-bio.compeptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient, standalone uronium salt coupling reagent. creative-peptides.com It is derived from HOAt (1-hydroxy-7-azabenzotriazole), which makes it more reactive than its HOBt-based analogue, HBTU. fishersci.co.ukpeptide.com The mechanism involves:

In the presence of a non-nucleophilic base (like DIPEA or triethylamine), HATU reacts directly with the carboxylic acid. fishersci.co.uk

This reaction forms a highly activated HOAt-ester intermediate.

The amine swiftly attacks this active ester to yield the final amide product. HATU is known for its high coupling efficiency, rapid reaction times, and effectiveness even with challenging or sterically hindered substrates. nih.govpeptide.com

The table below compares these common coupling methodologies.

| Coupling System | Reagents | Mechanism | Advantages | Disadvantages |

| Carbodiimide/HOBt | EDC or DCC, HOBt, Base (optional) | Forms O-acylisourea, then HOBt-active ester. creative-peptides.com | Cost-effective, widely used, effectively suppresses racemization. peptide.com | Two-step activation, byproducts from carbodiimide (e.g., DCU) can be difficult to remove. peptide.com |

| HATU | HATU, Base (e.g., DIPEA) | Direct formation of a highly reactive HOAt-ester. fishersci.co.uk | High reactivity, fast reaction times, high yields, suitable for difficult couplings. nih.govcreative-peptides.com | Higher cost compared to carbodiimide systems. |

Catalyst-Mediated Amidation Approaches (e.g., Copper, Titanium, Boric Acid Catalysis)

The formation of the amide bond between 3-bromo-5-nitrobenzoic acid and isopropylamine is a critical step in the synthesis of the title compound. While traditional methods often rely on stoichiometric activating agents, catalyst-mediated approaches offer milder conditions, improved atom economy, and greater functional group tolerance.

Copper Catalysis: Copper-catalyzed amidation, a variation of the Ullmann condensation, is particularly effective for coupling aryl halides with amines. While typically used for N-arylation, copper-based systems can also promote the amidation of benzoic acids. For instance, copper catalysts have been successfully employed in the chemo- and regioselective amination of 2-bromobenzoic acids, demonstrating that the carboxylic acid moiety is tolerated and does not require protection. nih.gov This methodology could be adapted for the synthesis of this compound, likely involving a copper(I) or copper(II) salt and a suitable ligand to facilitate the coupling between 3-bromo-5-nitrobenzoic acid and isopropylamine.

Titanium Catalysis: Titanium(IV) alkoxides, such as titanium(IV) isopropoxide, and titanium halides like titanium(IV) tetrafluoride, have emerged as efficient Lewis acid catalysts for the direct amidation of carboxylic acids. researchgate.netthieme-connect.deresearchgate.net These catalysts activate the carboxylic acid towards nucleophilic attack by the amine. The reaction typically proceeds under thermal conditions with the removal of water, often aided by molecular sieves. The use of Ti(IV) catalysts is advantageous due to their low toxicity, abundance, and effectiveness for a broad range of substrates, including both primary and secondary amines. thieme-connect.de

Boric Acid Catalysis: Boric acid is an exceptionally mild, inexpensive, and environmentally benign catalyst for direct amide bond formation. orgsyn.orgscispace.com The mechanism is believed to involve the formation of an acyloxyboron intermediate, which activates the carboxylic acid for subsequent reaction with the amine. nih.govrsc.org This method is noted for its operational simplicity and compatibility with various functional groups. researchgate.net A key advantage is the preservation of stereochemical integrity in chiral substrates, which, while not relevant for isopropylamine, highlights the mildness of the reaction conditions. orgsyn.org

Table 1: Comparison of Catalyst-Mediated Amidation Strategies

| Catalyst System | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| Copper (Cu) | Cu(I)/Cu(II) salt, ligand, base, solvent (e.g., DMF, Dioxane), heat | High chemoselectivity for aryl halides nih.gov | Requires ligand and base; potential for metal contamination. |

| Titanium (Ti) | Ti(Oi-Pr)₄ or TiF₄ (catalytic), solvent (e.g., Toluene), heat, water removal researchgate.netresearchgate.net | Low toxicity, high efficiency for non-activated acids thieme-connect.de | Requires anhydrous conditions and elevated temperatures. |

| Boric Acid (B(OH)₃) | B(OH)₃ (catalytic), solvent (e.g., Toluene) or solvent-free, heat, water removal orgsyn.orgresearchgate.net | Green, inexpensive, mild, operationally simple, preserves stereochemistry scispace.com | May require higher temperatures for less reactive substrates. |

Solvent-Free and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, synthetic protocols that minimize or eliminate the use of hazardous solvents are highly desirable. Solvent-free and microwave-assisted methods represent significant advancements in the synthesis of benzamides.

Solvent-Free Synthesis: The direct reaction of a carboxylic acid and an amine can often be achieved by heating the neat mixture, particularly with a catalyst like boric acid. researchgate.net This approach, known as a melt or solid-state reaction, drastically reduces solvent waste. The reaction is driven to completion by the physical removal of the water byproduct, often under vacuum. Such solvent-free protocols have been successfully applied to the synthesis of various benzamide analogs. eurjchem.com

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating organic reactions. researchgate.net For amide synthesis, it can significantly reduce reaction times from hours to minutes compared to conventional heating. This efficiency is due to the direct and rapid heating of the reaction mixture. A green protocol for synthesizing this compound could involve the microwave irradiation of a solvent-free mixture of 3-bromo-5-nitrobenzoic acid, isopropylamine, and a catalytic amount of boric acid.

These green chemistry approaches not only reduce the environmental impact but can also lead to higher yields and easier product isolation. nih.govrsc.org

Directed Ortho-Metalation and Halogen-Metal Exchange Strategies in Bromobenzamides

For the selective functionalization of the this compound scaffold, directed ortho-metalation (DoM) and halogen-metal exchange are powerful and complementary strategies that provide regiochemical control. ias.ac.in

Directed Ortho-Metalation (DoM): The N-isopropylamide group is a potent directed metalation group (DMG) that can direct a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate an adjacent ortho position. wikipedia.orgorganic-chemistry.org In the case of this compound, the available ortho positions are C2 and C6. The DMG coordinates the lithium cation, increasing the kinetic acidity of the nearby C-H bonds and leading to the formation of an aryllithium intermediate. baranlab.org This intermediate can then be trapped with a wide range of electrophiles (E+) to introduce new substituents specifically at the C2 or C6 position. Since this compound is a secondary amide, metalation is expected to occur at the C2/C6 positions rather than the C4 position, a regioselectivity observed in related 3,5-disubstituted secondary benzamides. scirp.orgscirp.org

Halogen-Metal Exchange: This reaction provides a regiochemically orthogonal route to functionalization. wikipedia.org It involves treating the aryl bromide with an organolithium reagent (typically two equivalents) at low temperatures. The exchange is rapid and occurs specifically at the carbon-bromine bond, generating an aryllithium species with the lithium atom at the C3 position. nih.govnih.gov This C3-lithiated intermediate can then react with various electrophiles, allowing for the selective introduction of a substituent at the position formerly occupied by the bromine atom. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

Table 2: Regioselective Functionalization Strategies

| Strategy | Position Functionalized | Reagents | Intermediate | Subsequent Reaction |

|---|---|---|---|---|

| Directed Ortho-Metalation (DoM) | C2 or C6 | s-BuLi/TMEDA, THF, -78°C | C2/C6-lithiated species | Quenching with an electrophile (e.g., R-CHO, CO₂, MeI) wikipedia.orgscirp.org |

| Halogen-Metal Exchange | C3 | n-BuLi or t-BuLi, THF, -78°C | C3-lithiated species | Quenching with an electrophile (e.g., DMF, borates, aldehydes) ias.ac.inwikipedia.org |

Post-Synthetic Modification and Derivatization of this compound

The presence of distinct functional groups—a bromine atom, a nitro group, and the N-isopropylamide—makes this compound an excellent scaffold for developing structurally diverse analogs.

Modification of the Bromine Atom: The carbon-bromine bond is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.org Reactions such as the Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings can be used to form new carbon-carbon and carbon-heteroatom bonds at the C3 position. mdpi.comresearchgate.net These reactions are fundamental in modern organic synthesis and are widely used in the pharmaceutical industry. rsc.org

Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities. The most common transformation is its reduction to an aniline (B41778) (amino group). wikipedia.org This can be achieved using various reagents, such as metals in acidic media (e.g., Fe/HCl, SnCl₂) or through catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel). commonorganicchemistry.commasterorganicchemistry.com The resulting 3-bromo-5-amino-N-isopropylbenzamide possesses a nucleophilic and basic amino group that can undergo further reactions, including diazotization, acylation, and alkylation, dramatically altering the electronic properties of the aromatic ring. masterorganicchemistry.com

Table 3: Potential Post-Synthetic Modifications of Ring Substituents

| Substituent | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Bromine (C3) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | C3-Aryl / C3-Alkyl researchgate.net |

| Bromine (C3) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | C3-Amino rsc.org |

| Bromine (C3) | Sonogashira Coupling | R-C≡CH, Pd/Cu catalysts, base | C3-Alkynyl |

| Nitro (C5) | Reduction | Fe/HCl or H₂/Pd-C | C5-Amino wikipedia.orgcommonorganicchemistry.com |

| Nitro (C5) | Partial Reduction | Zn/NH₄Cl | C5-Hydroxylamino wikipedia.org |

Direct functionalization of the N-isopropyl group is challenging due to the inertness of its C(sp³)-H bonds. However, modern synthetic methods offer potential pathways. Radical-based strategies, for instance, can be employed. A photoinduced radical cascade process involving the generation of an electrophilic amidyl radical could potentially lead to a 1,5-hydrogen atom transfer (HAT). nih.gov In the case of the N-isopropyl group, the methine C-H bond is the most susceptible to abstraction. The resulting carbon-centered radical could then be trapped by a halogenating agent or other radical traps, introducing a new functional group on the isopropyl moiety. While challenging, such advanced C-H functionalization methods represent a frontier in the derivatization of this scaffold.

The true synthetic value of this compound lies in its potential as a central scaffold for creating libraries of diverse analogs. By systematically applying the methodologies described above, researchers can achieve substitution at nearly every position of the molecule.

C2 and C6 Positions: Accessible via Directed Ortho-Metalation (DoM).

C3 Position: Functionalized through halogen-metal exchange or palladium-catalyzed cross-coupling reactions.

C4 Position: While less accessible, certain DoM conditions with tertiary amides have shown C4 metalation in related systems, suggesting a potential, though challenging, route. scirp.org

C5 Position: The nitro group can be reduced and subsequently modified, providing access to a wide array of derivatives.

The combinatorial application of these strategies allows for the fine-tuning of steric and electronic properties, which is essential for structure-activity relationship (SAR) studies in drug discovery and for tailoring the physical properties of advanced materials.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo N Isopropyl 5 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of a molecule. For 3-Bromo-N-isopropyl-5-nitrobenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete structural picture.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the amide, and the protons of the isopropyl group.

The aromatic region is expected to show three signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments. The proton at the C2 position, situated between the bromo and the amide group, would likely appear as a triplet or a broad singlet. The proton at the C4 position, flanked by the bromo and nitro groups, is also expected to be a triplet or a broad singlet. The proton at the C6 position, adjacent to the nitro group, would similarly present as a triplet or a broad singlet. The electron-withdrawing nature of the nitro and bromo groups, along with the amide functionality, would cause these aromatic protons to resonate at downfield chemical shifts, typically in the range of 8.0-9.0 ppm.

The N-H proton of the amide linkage is expected to appear as a doublet due to coupling with the methine proton of the isopropyl group. Its chemical shift can be variable but is generally observed in the range of 6.0-8.5 ppm and can be identified by its broadness and its disappearance upon D₂O exchange.

The isopropyl group will present two characteristic signals. The methine (-CH) proton will be a septet (or multiplet) due to coupling with the six equivalent methyl protons, and its signal is expected around 4.2-4.5 ppm. The six methyl (-CH₃) protons, being equivalent, will give rise to a single, more intense doublet signal at approximately 1.2-1.4 ppm, resulting from coupling with the methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H (C2, C4, C6) | 8.0 - 9.0 | t or br s | ~1.5 - 2.5 |

| Amide-H (N-H) | 6.0 - 8.5 | d | ~7.0 - 8.0 |

| Isopropyl-CH | 4.2 - 4.5 | sept | ~6.5 - 7.0 |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. It is expected to show a total of 8 distinct signals, corresponding to the 10 carbon atoms in the molecule (with the two methyl carbons of the isopropyl group being equivalent).

The carbonyl carbon (C=O) of the amide group is the most deshielded and is expected to appear in the range of 164-168 ppm. The aromatic carbons will resonate in the typical downfield region of 120-150 ppm. The carbon atom attached to the nitro group (C5) will be significantly deshielded, as will the carbon attached to the bromine atom (C3). The quaternary carbon attached to the amide group (C1) will also be in this region. The remaining aromatic carbons (C2, C4, C6) will have chemical shifts influenced by the cumulative effects of the substituents.

The carbons of the isopropyl group will appear in the upfield region of the spectrum. The methine carbon (-CH) is expected around 42-45 ppm, while the equivalent methyl carbons (-CH₃) will be found at approximately 22-24 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 164 - 168 |

| Aromatic C-NO₂ (C5) | 148 - 152 |

| Aromatic C-Br (C3) | 120 - 124 |

| Aromatic C-CONH (C1) | 135 - 139 |

| Aromatic CH (C2, C4, C6) | 125 - 135 |

| Isopropyl-CH | 42 - 45 |

To confirm the assignments made from the one-dimensional spectra, two-dimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between the N-H proton and the isopropyl methine proton, and the coupling between the isopropyl methine proton and the isopropyl methyl protons. Correlations between the aromatic protons might also be observable, depending on the resolution and the magnitude of their coupling constants.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the isopropyl group to their corresponding carbon signals and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Important HMBC correlations would include the correlation from the N-H proton and the isopropyl methine proton to the amide carbonyl carbon. Correlations from the aromatic protons to neighboring carbons would be instrumental in assigning the specific positions of the aromatic signals. For instance, the proton at C2 would show correlations to C1, C3, and the carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry would provide the accurate mass of the molecular ion, confirming the elemental composition of this compound (C₁₀H₁₁BrN₂O₃). The expected monoisotopic mass would be approximately 285.9953 m/z for the [M]⁺ ion and 286.9986 m/z for the [M+H]⁺ ion, showing a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio).

The fragmentation pattern in the mass spectrum would offer further structural information. Key fragmentation pathways for amides often involve cleavage of the amide bond. Expected fragmentation patterns for this molecule would include:

Alpha-cleavage: Cleavage of the bond between the isopropyl group and the nitrogen atom.

McLafferty rearrangement: If sterically feasible, though less common for N-substituted benzamides.

Cleavage of the amide C-N bond: This would lead to the formation of the 3-bromo-5-nitrobenzoyl cation.

Loss of the nitro group: Fragmentation involving the loss of NO₂.

Loss of the bromo group: Cleavage of the C-Br bond.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (approx.) | Identity of Fragment |

|---|---|

| 286/288 | [M+H]⁺ |

| 244/246 | [M-C₃H₇]⁺ |

| 230/232 | [M-NO₂]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Analysis

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group would be observed as stronger bands just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band is anticipated in the range of 1640-1680 cm⁻¹, characteristic of the carbonyl stretching vibration in a secondary amide.

N-H Bend (Amide II band): This band, resulting from N-H bending and C-N stretching vibrations, is expected to appear around 1530-1570 cm⁻¹.

NO₂ Stretches: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to be in the fingerprint region, typically between 500-600 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=O (Amide I) | Stretch | 1640 - 1680 |

| N-H (Amide II) | Bend | 1530 - 1570 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1345 - 1385 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore. The presence of the nitro group, a strong chromophore and auxochrome, and the benzamide (B126) moiety will significantly influence the absorption maxima (λ_max).

The spectrum is expected to show strong absorptions in the ultraviolet region. The primary absorption bands would be due to π → π* transitions of the aromatic system. The n → π* transition of the nitro group and the carbonyl group might also be observable as weaker bands at longer wavelengths. The presence of the bromo and N-isopropylamido groups as auxochromes would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted nitrobenzene (B124822) or benzamide.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~250 - 280 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Comprehensive searches of scientific databases and literature have revealed a notable absence of publicly available X-ray crystallographic data for the specific compound this compound. While the molecular formula (C10H11BrN2O3) and certain predicted properties are documented, experimental determination of its crystal structure, including detailed analysis of its crystal packing, hydrogen bonding networks, and solid-state conformation, has not been reported in the accessible scientific literature.

The elucidation of a compound's three-dimensional structure through single-crystal X-ray diffraction is a definitive method for understanding its spatial arrangement and non-covalent interactions within the crystalline lattice. This experimental technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined. Such data is foundational for a detailed conformational analysis and for understanding the intermolecular forces that govern the supramolecular assembly in the solid state.

Crystal Packing and Hydrogen Bonding Network Analysis

Without experimental crystallographic data, a definitive analysis of the crystal packing and hydrogen bonding network of this compound cannot be provided. However, based on its molecular structure, which features a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the amide carbonyl oxygen and the oxygen atoms of the nitro group), it is reasonable to hypothesize the formation of intermolecular hydrogen bonds. These interactions would likely play a significant role in the organization of the molecules in the crystal lattice, potentially forming chains or more complex three-dimensional networks. The presence of the bulky bromine atom and the isopropyl group would also influence the steric aspects of the crystal packing.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is also currently undetermined. A full conformational analysis would require knowledge of the torsional angles between the phenyl ring and the amide substituent, as well as the orientation of the isopropyl group. The planarity of the benzamide moiety and the relative orientation of the nitro group are key conformational features that would be revealed by an X-ray structure analysis. These parameters are influenced by a combination of intramolecular steric and electronic effects, as well as the aforementioned intermolecular interactions within the crystal.

In the absence of experimental data for the title compound, a detailed discussion remains speculative. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to provide these critical structural insights.

Computational Chemistry and Molecular Modeling Studies of 3 Bromo N Isopropyl 5 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for calculating its electronic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity. scirp.org

For 3-Bromo-N-isopropyl-5-nitrobenzamide, the presence of electron-withdrawing groups, the nitro (-NO2) and bromo (-Br) groups, is expected to significantly influence its electronic properties. These groups lower the energy levels of both the HOMO and LUMO. The strong electron-withdrawing nature of the nitro group, in particular, would lead to a lower LUMO energy, enhancing the molecule's electrophilic character. DFT calculations on analogous substituted nitroaromatic compounds provide insight into these effects. researchgate.netthaiscience.info

Table 1: Representative HOMO-LUMO Energy Data for Analogous Substituted Aromatic Compounds This table presents data from similar compounds to illustrate the expected electronic properties of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Nitroaniline | - | - | 3.8907 |

| Quinoline | -6.646 | -1.816 | 4.83 |

Data sourced from studies on p-nitroaniline, quinoline, and a triazine derivative, calculated using DFT methods. scirp.orgthaiscience.infoirjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the van der Waals surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or orange) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is anticipated to show strong negative potential around the oxygen atoms of the nitro group and the carbonyl group of the amide. These regions would be the primary sites for hydrogen bonding and interactions with electrophilic species. Conversely, a positive potential would be expected around the amide hydrogen and potentially on the bromine atom, creating a "sigma-hole" that can engage in halogen bonding. The aromatic ring itself will have a complex potential surface influenced by the competing effects of the substituents.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug design to understand and predict ligand-target interactions.

Docking algorithms calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. A more negative score generally indicates a more favorable binding interaction. In a study of nitrobenzamide derivatives as potential anti-inflammatory agents targeting inducible nitric oxide synthase (iNOS), several compounds showed significant binding affinities. nih.govresearchgate.net Another series of nitrobenzamide derivatives demonstrated inhibitory potential against α-glucosidase and α-amylase, with binding energies ranging from -8.0 to -9.8 kcal/mol. nih.gov These studies highlight the potential of the nitrobenzamide scaffold to form strong interactions with protein targets.

Table 2: Representative Docking Scores of Analogous Nitrobenzamide Derivatives Against Various Protein Targets This table presents data from similar compounds to illustrate the potential binding affinity of this compound.

| Compound Class | Protein Target | Range of Binding Energy (kcal/mol) |

|---|---|---|

| Nitrobenzamide Derivatives | α-Glucosidase | -8.0 to -9.7 |

| Nitrobenzamide Derivatives | α-Amylase | -7.9 to -9.8 |

Data sourced from molecular docking studies on various benzamide (B126) derivatives. nih.govdergipark.org.tr

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and halogen bonds. For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitro group can also participate in hydrogen bonding and electrostatic interactions. The bromo substituent can form halogen bonds with electron-donating residues like serine or tyrosine. The isopropyl group and the benzene (B151609) ring are likely to engage in hydrophobic or van der Waals interactions within the binding pocket. Studies on other benzamide-based inhibitors have identified key interactions with amino acid residues such as serine, aspartate, and various hydrophobic residues. mdpi.comacs.org

Table 3: Examples of Key Interacting Residues for Benzamide-Type Inhibitors with Protein Targets This table presents data from similar compounds to illustrate the potential interactions of this compound.

| Inhibitor Class | Protein Target | Key Interacting Amino Acid Residues |

|---|---|---|

| Benzamide-sulfonyl fluorides | XIAP | Lysine, Tyrosine, Histidine |

| Benzamide Derivatives | α-Glucosidase | Not specified in source |

| Benzamide Derivatives | α-Amylase | Not specified in source |

Data compiled from studies on various benzamide-based inhibitors. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, and the stability of their complex. rsc.org A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD for the protein and the ligand suggests that the complex is in a stable conformation. bioexcel.eunih.gov MD simulations are crucial for validating docking poses and understanding the dynamic nature of the binding process. researchgate.net

Table 4: Conceptual Representation of MD Simulation Stability Metrics This table illustrates the type of data obtained from MD simulations to assess complex stability.

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Stability Assessment |

|---|---|---|---|

| Protein-Ligand Complex | Low and stable fluctuation (e.g., 1.5 - 2.5 Å) | Low and stable fluctuation (e.g., < 2.0 Å) | Stable Complex |

This is a conceptual table. Actual values are system-dependent.

Protein-Ligand Complex Trajectory Analysis

The stability and dynamics of a potential complex between this compound and a target protein would be investigated using molecular dynamics (MD) simulations. This analysis is crucial for understanding the binding mode and affinity of the ligand. rsc.org The process typically involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions at a specific concentration. chemrxiv.org

Key metrics are analyzed from the simulation trajectory:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand's heavy atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is securely bound within the protein's active site. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies fluctuations of individual amino acid residues. scielo.br Residues that show high fluctuations are typically in flexible loop regions, while those with low fluctuations are often part of the stable binding pocket interacting with the ligand. scielo.br

Interaction Fingerprints: The simulation trajectory allows for a detailed analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, water bridges) between the ligand and the protein over time. scielo.br The persistence of these interactions is a strong indicator of binding stability.

These analyses collectively provide a dynamic picture of the protein-ligand interaction, offering insights beyond the static view provided by molecular docking. rsc.org

Solvent Effects on Molecular Conformation and Interaction

The influence of the solvent environment on the structure and properties of this compound is a critical aspect of its behavior. Computational methods, such as the self-consistent reaction field (SCRF) theory, are employed to model these effects. nih.gov These models can be applied to study how polar solvents might alter the conformational equilibrium of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses

QSAR and QSPR studies are computational techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov

Derivation of Multilinear Regression Models

Multilinear Regression (MLR) is a common method in QSAR/QSPR for developing predictive models. This approach correlates a dependent variable (like biological activity) with several independent variables known as molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including steric, electronic, and hydrophobic properties. The goal is to create a linear equation that can predict the activity of new, untested compounds based on their calculated descriptors.

Predictive Modeling of Molecular Behaviors based on Structural Descriptors

To build a predictive model for a series of compounds including this compound, a dataset of molecules with known activities is required. A large number of molecular descriptors would be calculated for each compound in the series. nih.gov These can range from simple 1D and 2D descriptors (e.g., molecular weight, logP) to complex 3D descriptors. nih.gov

Statistical methods are then used to select the most relevant descriptors and build a robust model. The predictive power of the resulting model is evaluated using internal and external validation techniques to ensure its reliability. nih.gov Such models can be used to predict various parameters, including toxicokinetics and bioactivity. nih.gov

Comparative Molecular Field Analysis (CoMFA) for Spatial Property Mapping

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a three-dimensional map of the steric and electrostatic properties of a molecule that are critical for its activity. For a series of analogues, the molecules are aligned, and their interaction energies with a probe atom are calculated at various grid points surrounding them.

The resulting steric and electrostatic fields are then used as descriptors in a partial least squares (PLS) analysis to correlate with biological activity. The output is a contour map that visually represents regions where modifications to the molecular structure would likely increase or decrease activity. This provides intuitive guidance for designing more potent compounds.

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. These methods can be used to model the synthesis of this compound or its reactions with other molecules.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction thermodynamics. Furthermore, computational analysis can provide insights into the electronic structure of transition states, helping to understand the flow of electrons and the nature of bond-breaking and bond-forming processes.

Mechanistic Investigations of 3 Bromo N Isopropyl 5 Nitrobenzamide S Molecular Interactions in Vitro and in Silico

Enzyme Inhibition Studies and Mechanistic Insights

No studies were identified that investigated the enzyme inhibition properties of 3-Bromo-N-isopropyl-5-nitrobenzamide.

There is no available data regarding the kinetic parameters of enzyme inhibition by this compound, such as its IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).

Without kinetic analysis, the mode of enzyme inhibition (e.g., competitive, uncompetitive, non-competitive, or mixed-type) for this compound has not been determined.

There are no published molecular modeling or structural biology studies (e.g., X-ray crystallography or NMR spectroscopy) that elucidate the specific molecular interactions between this compound and any enzyme active sites.

Receptor Binding and Modulation Profiling

No research has been published detailing the receptor binding affinity or modulation profile of this compound.

Information on whether the binding of this compound induces conformational changes in any receptor is not available in the scientific literature.

There is no evidence to suggest or characterize any allosteric modulation mechanisms for this compound on any receptor.

While research exists on the broader classes of benzamide (B126) and nitrobenzamide derivatives, which have been explored for various biological activities, these findings are not specific to this compound and thus fall outside the scope of this article.

Investigation of Protein-Ligand Covalent and Non-Covalent Binding Mechanisms

The interaction of small molecules like this compound with proteins is fundamental to their biological activity. These interactions can be broadly categorized as non-covalent and covalent.

Non-covalent interactions are typically reversible and involve a variety of forces, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. For a molecule like this compound, the amide group can act as both a hydrogen bond donor and acceptor. The nitro group is a strong hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking and hydrophobic interactions within a protein's binding pocket. The isopropyl group would likely favor interactions with hydrophobic residues.

Covalent binding , in contrast, involves the formation of a stable chemical bond between the ligand and the protein, often leading to irreversible inhibition. The bromine atom on the aromatic ring of this compound could potentially be involved in covalent bond formation through nucleophilic substitution reactions with reactive amino acid residues, such as cysteine or histidine, on a target protein. However, the reactivity would be highly dependent on the specific electronic environment of the protein's active site.

Computational in silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools to predict and analyze these binding modes. Such studies for this compound would be invaluable in identifying potential protein targets and elucidating the specific nature of its interactions.

Modulation of Cellular Pathways and Processes (In Vitro Mechanistic Probes)

Based on the known activities of related nitrobenzamide and bromobenzamide compounds, it is plausible that this compound could modulate key cellular processes such as the cell cycle, apoptosis, and DNA damage repair.

Cell Cycle Perturbation Studies

Many small molecules that interact with cellular machinery can cause disruptions in the normal progression of the cell cycle. Depending on the specific protein targets, a compound can induce cell cycle arrest at various checkpoints (e.g., G1/S or G2/M). This allows for cellular repair mechanisms to be activated or, if the damage is too severe, for the cell to undergo programmed cell death. In vitro studies, such as flow cytometry analysis of DNA content in treated cancer cell lines, would be necessary to determine if this compound has any effect on cell cycle distribution.

Induction of Apoptosis Mechanisms (in vitro)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis. The induction of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspase enzymes. The nitroaromatic group present in this compound is a structural feature found in some compounds known to induce oxidative stress, which can be a trigger for the intrinsic apoptotic pathway. Standard in vitro assays to assess apoptosis include annexin (B1180172) V/propidium iodide staining and measurement of caspase activity.

DNA Damage Repair Pathway Interference (in vitro)

The structural similarity of benzamides to nicotinamide, a precursor for NAD+, has led to the development of benzamide derivatives as inhibitors of enzymes involved in DNA damage repair, most notably poly(ADP-ribose) polymerase (PARP). frontiersin.org By inhibiting these repair pathways, such compounds can sensitize cancer cells to DNA-damaging agents or induce synthetic lethality in cells with specific DNA repair defects. Given its benzamide core, investigating the potential of this compound to interfere with DNA damage repair pathways is a logical line of inquiry.

Studies on the Impact of the Compound on Specific Biological Targets

The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. Below is a discussion of the potential impact of this compound on several important enzyme classes, based on the known activities of related compounds.

Sec14p: Sec14p is a phosphatidylinositol transfer protein that plays a crucial role in lipid signaling and membrane trafficking in yeast. Benzamide and picolinamide-based compounds have been identified as inhibitors of Sec14p, demonstrating antifungal properties. nih.govresearchgate.net These inhibitors are thought to bind within the lipid-binding pocket of the protein. biorxiv.org The specific substitutions on the benzamide ring of this compound would determine its potential affinity for Sec14p.

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. Benzamide and its derivatives were among the first identified inhibitors of PARP-1, acting as competitors with the enzyme's substrate, NAD+. frontiersin.orgnih.gov The development of potent and selective PARP inhibitors has become a significant area of cancer therapy research. selleckchem.comnih.govresearchgate.net The nitro and bromo substituents on this compound could influence its binding to the nicotinamide-binding pocket of PARP-1.

DHFR: Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleotides and certain amino acids. mdpi.comnih.gov It is a well-established target for both antimicrobial and anticancer drugs. wikipedia.org Some benzamide derivatives have been investigated as DHFR inhibitors, suggesting that this class of compounds can be adapted to target this enzyme. nih.govmdpi.com

HDACs: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. wikipedia.org HDAC inhibitors have emerged as an important class of anticancer agents. frontiersin.org Notably, benzamides represent a significant structural class of HDAC inhibitors, with some compounds showing selectivity for different HDAC isoforms. nih.govnih.govresearchgate.net

Glucokinase: Glucokinase is a key enzyme in glucose metabolism and is a target for the development of drugs to treat type 2 diabetes. nih.gov Several benzamide derivatives have been identified as glucokinase activators, promoting glucose uptake and insulin (B600854) secretion. nih.govekb.egresearchgate.netbenthamdirect.com

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. google.com Numerous benzamide derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. nih.govproquest.comnih.govtandfonline.com

The following table summarizes the potential interactions of benzamide derivatives with these biological targets. It is important to note that the specific activity of this compound against these targets has not been reported and would require empirical testing.

| Biological Target | Class of Interaction for Benzamide Derivatives | Potential Implication |

| Sec14p | Inhibitors | Antifungal activity |

| PARP-1 | Inhibitors | Anticancer, DNA repair interference |

| DHFR | Inhibitors | Anticancer, Antimicrobial |

| HDACs | Inhibitors | Anticancer, Epigenetic modulation |

| Glucokinase | Activators | Antidiabetic |

| Cholinesterases | Inhibitors | Treatment of neurodegenerative diseases |

Structure Interaction Relationship Sir and Structure Behavior Relationship Analyses of 3 Bromo N Isopropyl 5 Nitrobenzamide Analogs

Systemic Variation of Substituents (Bromo, Nitro, Isopropyl) and Their Influence on Molecular Interactions

The presence of a bromine atom and a nitro group, both being electron-withdrawing groups, significantly influences the electron density distribution of the aromatic ring. This electronic modification can be critical for forming specific interactions, such as halogen bonds or pi-stacking, with receptor sites. The isopropyl group, attached to the amide nitrogen, introduces a bulky, hydrophobic element that can play a significant role in receptor binding and selectivity.

Positional Isomer Effects on Binding and Activity

The specific placement of substituents on the benzamide (B126) ring is a critical determinant of a compound's biological activity. The arrangement of the bromo and nitro groups at the 3 and 5 positions, respectively, in 3-Bromo-N-isopropyl-5-nitrobenzamide is not arbitrary. Studies on related substituted benzamides have demonstrated that positional isomerism can dramatically alter binding affinity and efficacy. For instance, the relative positions of substituents can affect the molecule's ability to fit into a binding pocket and can change the orientation of key interacting groups.

Table 1: Hypothetical Influence of Positional Isomerism on Receptor Binding Affinity

| Compound | Bromo Position | Nitro Position | Predicted Relative Binding Affinity | Rationale |

| This compound | 3 | 5 | High | Meta-positioning of electron-withdrawing groups may be optimal for interaction with the target's binding site. |

| 2-Bromo-N-isopropyl-5-nitrobenzamide | 2 | 5 | Moderate to Low | Steric hindrance from the ortho-bromo group could disrupt optimal binding conformation. |

| 4-Bromo-N-isopropyl-5-nitrobenzamide | 4 | 5 | Variable | The electronic and steric profile would be significantly altered, potentially leading to a different binding mode or reduced affinity. |

| 3-Bromo-N-isopropyl-4-nitrobenzamide | 3 | 4 | Variable | Shifting the nitro group could disrupt key hydrogen bonding or electrostatic interactions. |

Note: This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these isomers were not found.

Electronic and Steric Contributions of Substituents

The electronic and steric properties of the bromo, nitro, and isopropyl groups are fundamental to the molecular interactions of this compound.

Electronic Contributions:

Nitro Group: The nitro group is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the aromatic ring. This reduction in electron density on the phenyl ring can enhance interactions with electron-rich residues in a binding pocket. The oxygen atoms of the nitro group can also act as hydrogen bond acceptors.

Bromo Group: The bromine atom is also electron-withdrawing through its inductive effect, although it is a weaker deactivator of the aromatic ring compared to the nitro group. Halogen atoms, including bromine, are known to participate in halogen bonding, a non-covalent interaction with nucleophilic atoms (such as oxygen or nitrogen) in a protein, which can contribute significantly to binding affinity and selectivity.

Steric Contributions:

Table 2: Physicochemical Properties of Key Substituents

| Substituent | van der Waals Radius (Å) | Hammett Constant (σ_meta) | Electronic Effect | Primary Interaction Types |

| Bromo | 1.85 | +0.39 | Inductively Electron-Withdrawing | Halogen Bonding, van der Waals |

| Nitro | ~1.55 (for oxygen) | +0.71 | Strongly Electron-Withdrawing (Inductive & Resonance) | Hydrogen Bonding, Electrostatic |

| Isopropyl | ~2.0 (for methyl groups) | -0.07 (for alkyl groups) | Weakly Electron-Donating | Hydrophobic, van der Waals |

Stereochemical Aspects of Molecular Recognition and Biological Behavior

Stereochemistry plays a paramount role in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes. For analogs of this compound that may contain chiral centers, the spatial arrangement of atoms can lead to significant differences in biological activity between stereoisomers.

While the parent compound, this compound, is itself achiral, the introduction of chiral centers, for instance by modification of the isopropyl group or introduction of a chiral substituent on the benzamide ring, would necessitate a stereochemical analysis. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological effects. This is because the binding site of a biological target is also chiral, and only one enantiomer may be able to achieve the optimal three-dimensional orientation for effective binding.

For example, if the isopropyl group were to be replaced by a sec-butyl group, a chiral center would be introduced. The (R)- and (S)-enantiomers would likely exhibit different biological activities due to the differential ability of their stereochemically distinct structures to interact with the target's binding site.

Conformational Flexibility of the Benzamide Core and its Role in Molecular Interaction

The benzamide core of this compound is not a rigid structure. Rotational freedom exists around the single bonds, particularly the bond connecting the phenyl ring to the carbonyl group and the amide C-N bond. The preferred conformation of the molecule is a result of a delicate balance between electronic effects, such as conjugation between the phenyl ring and the carbonyl group, and steric effects, arising from the interactions between the substituents.

The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a critical conformational parameter. For optimal conjugation, a planar conformation is preferred. However, steric hindrance from substituents, particularly those in the ortho position (which is not the case for the primary compound but could be for its analogs), can force the amide group to twist out of the plane of the ring.

The conformation of the N-isopropyl group relative to the carbonyl oxygen is also important. The amide bond can exist in cis and trans conformations, with the trans conformation being generally more stable. The bulky isopropyl group will have preferred orientations to minimize steric clashes with the rest of the molecule.

This conformational flexibility allows the molecule to adopt a specific three-dimensional shape that is complementary to its biological target. The ability to adopt a low-energy conformation that fits precisely into a binding pocket is a key determinant of binding affinity. Molecular modeling and computational studies are often employed to predict the preferred conformations of such molecules and to understand how these conformations relate to their biological activity.

Table 3: Key Torsional Angles Influencing Benzamide Conformation

| Torsional Angle | Description | Factors Influencing Angle | Impact on Interaction |

| Ring-Carbonyl | Dihedral angle between the phenyl ring and the amide plane. | Steric hindrance from ortho-substituents, electronic conjugation. | Affects the overall shape and the orientation of substituents for receptor binding. |

| Amide C-N | Rotation around the amide bond. | Generally restricted due to partial double bond character, but can be influenced by N-substituents. | Determines the relative positions of the N-substituent and the carbonyl oxygen. |

| N-Isopropyl | Rotation of the isopropyl group around the N-C bond. | Steric interactions with the carbonyl oxygen and the phenyl ring. | Influences the fit into hydrophobic pockets of the receptor. |

Emerging Research Directions and Advanced Methodologies for 3 Bromo N Isopropyl 5 Nitrobenzamide Research

Development of Novel Catalytic Systems for Efficient Synthesis of Substituted Benzamides

The synthesis of substituted benzamides, including "3-Bromo-N-isopropyl-5-nitrobenzamide," is a cornerstone of medicinal chemistry. nanobioletters.com Recent research has focused on developing novel catalytic systems to enhance the efficiency, selectivity, and sustainability of these synthetic routes. Traditional methods often require harsh reaction conditions or stoichiometric reagents, leading to waste and limited functional group tolerance. researchgate.net Modern catalytic approaches are overcoming these limitations.

Key developments in this area include:

Dual Catalysis: The combination of two distinct catalytic cycles in a single pot is a powerful strategy. For instance, the synergistic use of transition metal catalysts with photoredox catalysis has enabled the construction of complex heterocyclic cores and could be adapted for the synthesis of novel benzamide (B126) derivatives. mdpi.com

Metal-Free Catalysis: To address the environmental and economic concerns associated with transition metals, researchers are exploring metal-free catalytic systems. mdpi.com These approaches often utilize organocatalysts or radical-induced strategies to forge the amide bond, offering a greener alternative for the synthesis of substituted benzamides.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach to creating new bonds. Catalytic systems that can selectively activate C-H bonds on the benzamide scaffold would allow for the late-stage diversification of "this compound," providing rapid access to a library of analogs with modified properties. nih.gov

These advanced catalytic methods not only streamline the synthesis of known benzamides but also open up possibilities for creating previously inaccessible molecular architectures, expanding the chemical space available for drug discovery and materials science.

Integration of High-Throughput Experimentation (HTE) and Automated Synthesis

The demand for synthesizing and screening large libraries of compounds has driven the adoption of High-Throughput Experimentation (HTE) and automated synthesis platforms. youtube.com These technologies have revolutionized the chemical discovery process by significantly increasing experimental throughput and reproducibility. drugtargetreview.comchemspeed.com

The integration of HTE and automation in the context of "this compound" research offers several advantages:

Rapid Reaction Optimization: HTE allows for the parallel screening of numerous reaction parameters, such as catalysts, solvents, temperatures, and reagent ratios. researchgate.net This rapid optimization process can dramatically reduce the time required to identify ideal conditions for the synthesis of "this compound" and its derivatives.

Library Synthesis: Automated synthesis platforms can be programmed to generate large libraries of analogs based on the "this compound" scaffold. youtube.com This enables a systematic exploration of structure-activity relationships by introducing a wide range of substituents at various positions on the molecule.

Data-Rich Experimentation: HTE workflows are designed to capture vast amounts of high-quality, machine-readable data. nih.gov This data is not only crucial for internal decision-making but also serves as a valuable training set for machine learning algorithms that can predict reaction outcomes and propose new experimental directions. youtube.com

By embracing HTE and automation, researchers can accelerate the design-make-test-analyze cycle, leading to a more efficient and data-driven approach to the discovery of novel benzamides.

Application of Advanced Data Analytics and Chemometrics in Benzamide Research

The large and complex datasets generated from HTE and other modern analytical techniques necessitate the use of advanced data analytics and chemometrics. nih.gov Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data, enabling researchers to identify patterns, build predictive models, and gain a deeper understanding of their chemical systems. frontiersin.orgrsc.org

In the context of benzamide research, chemometrics can be applied in several ways:

Multivariate Data Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze complex datasets from spectroscopic and chromatographic measurements. mestrelab.comacs.org This can help in identifying key variables that influence the properties of "this compound" derivatives and in classifying compounds based on their activity or other attributes.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for predicting the biological activity of chemical compounds based on their molecular descriptors. nih.gov By developing QSAR models for a series of "this compound" analogs, researchers can prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources.

Process Analytical Technology (PAT): Chemometrics is a key component of PAT, which aims to design and control manufacturing processes by monitoring critical quality attributes in real-time. This can be applied to the synthesis of "this compound" to ensure consistent product quality and optimize process efficiency.

The application of these data analysis techniques allows researchers to move beyond simple data interpretation and towards a more predictive and informed approach to benzamide research.

Theoretical Advancements in Predictive Computational Modeling for Complex Benzamide Derivatives